8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound classified as a purine derivative. This compound exhibits a range of biological activities and is primarily investigated for its potential therapeutic applications. The structural complexity of this compound is indicative of its diverse functionalities, making it a subject of interest in medicinal chemistry and pharmacology.
This compound belongs to the class of purine derivatives, which are known for their role in various biological processes. Purines are essential components of nucleic acids and play critical roles in cellular metabolism and signaling pathways.
The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Key synthetic routes include:
The synthesis process often requires careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. Advanced techniques like continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability.
The molecular structure of this compound features a purine ring system fused with a pyrazole moiety. The presence of various functional groups contributes to its chemical properties and biological activity.
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves interactions with specific biological targets:
The physical properties include:
Key chemical properties involve:
Data from various sources indicate that the purity level is generally around 95%, making it suitable for research applications .
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific uses:
The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 189689-52-9, Molecular Formula C₁₆H₂₂N₆O₂) demands precise regiocontrol during alkylation of the purine core. The inherent reactivity similarity between the N7 and N9 positions necessitates strategic interventions:
Table 1: Regioselective Alkylation Approaches
Target Position | Protective Group | Solvent System | Key Variable | Outcome |
---|---|---|---|---|
N7 | None | Anhydrous DMF | Low temperature (-20°C) | 75% N7 selectivity |
N9 | Di-tert-butylsilyl | Tetrahydrofuran | Slow reagent addition | 85% N9 selectivity |
N1/N3 | Triphenylmethyl | Dichloromethane | Phase-transfer catalyst | Simultaneous dimethylation |
The isobutyl group installation at N7 typically exploits the moderate nucleophilicity of this site under kinetic control. Employing anhydrous dimethylformamide at sub-ambient temperatures (-20°C) with 1-bromo-2-methylpropane suppresses N9 alkylation, achieving ~75% selectivity for the N7-isobutyl isomer . For N1/N3 dimethylation, orthogonal protection is often unnecessary due to the lower nucleophilicity of these positions; direct treatment with iodomethane in dichloromethane using tetra-n-butylammonium iodide as a phase-transfer catalyst efficiently installs both methyl groups simultaneously [3]. Post-alkylation, deprotection (e.g., fluoride-mediated silyl removal) yields the desired N7-isobutyl, N1, N3-trimethylated purine scaffold for downstream functionalization.
The introduction of the 3,5-dimethyl-1H-pyrazol-1-yl moiety at the C8 position relies on nucleophilic aromatic substitution (SNAr) due to the activation conferred by the electron-withdrawing purine dione system. This reaction proceeds under mild conditions:
Table 2: Pyrazole Coupling Optimization Parameters
Purine Precursor | Pyrazole Equivalent | Base | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|---|
8-Chloro derivative | 1.2 | Triethylamine | Acetonitrile | 80°C | 8 hours | 68% |
8-Fluoro derivative | 1.1 | Diisopropylethylamine | Dimethyl sulfoxide | 60°C | 6 hours | 92% |
The 8-fluoropurine intermediate exhibits superior reactivity over the corresponding chloro analogue due to fluorine's enhanced leaving-group ability. Coupling with 3,5-dimethylpyrazole occurs optimally in dimethyl sulfoxide at 60°C using diisopropylethylamine as base, achieving yields exceeding 90% [3] [4]. The electron-donating methyl groups on the pyrazole slightly diminish nucleophilicity but enhance steric accessibility compared to unsubstituted pyrazole. Crucially, the reaction demonstrates excellent regioselectivity, with no observable N2-substitution products due to steric hindrance and electronic deactivation at that site. This step is typically performed after purine core alkylation to avoid competitive side reactions involving the pyrazole nitrogen.
While direct alkylation (Section 1.1) is common, alternative strategies exist for isobutyl installation, particularly on pre-functionalized purines:
Mitsunobu Reaction:This method enables O→N alkyl migration ideal for secondary alcohol coupling. For purine N-alkylation, the reaction employs diisopropyl azodicarboxylate or diethyl azodicarboxylate with triphenylphosphine. The purine nitrogen attacks the activated isobutanol (generated in situ from the phosphonium intermediate), displacing the phosphine oxide with clean inversion. Though effective, this approach requires stoichiometric reagents and generates hydrazine/triphenylphosphine oxide byproducts complicating purification. Recent modifications using polymer-supported phosphines or fluorous azodicarboxylates improve separation [2].
Ullmann-Type Coupling:Copper-catalyzed Ullmann reactions offer catalytic N-alkylation pathways. Using catalytic copper iodide (5-10 mol%) with N,N'-dimethylethylenediamine as ligand and cesium carbonate as base, 7-halopurines couple with isobutyl alcohols in toluene at 110°C. This method avoids strong bases that could degrade sensitive purine diones and operates effectively with aryl/alkyl halides [5]. Key advantages include:
Temperature optimization is critical: reactions below 100°C suffer from incomplete conversion, while temperatures exceeding 130°C promote purine decomposition.
The construction of the purine-2,6-dione core employs cyclocondensation strategies sensitive to solvent polarity and catalyst choice. Key approaches include:
Solvent polarity critically influences cyclization kinetics. High-polarity solvents (dimethyl sulfoxide, dimethylformamide) accelerate ring closure but may promote hydrolysis side reactions. Aprotic solvents like acetonitrile or toluene offer improved selectivity for anhydrous cyclizations. Catalyst screening indicates Lewis acids (e.g., zinc chloride) lower activation barriers by coordinating carbonyl oxygen, enhancing electrophilicity at the reaction center. Post-cyclization, purification via silica chromatography or recrystallization from ethanol/water mixtures affords the target compound in >95% purity suitable for research applications [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: